molecular formula C11H12ClN3 B11805127 4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine

4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Cat. No.: B11805127
M. Wt: 221.68 g/mol
InChI Key: WLXRLGOFLOQLLN-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a 3-chlorophenyl group attached to the imidazole ring, which is further substituted with two methyl groups and an amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted under basic or neutral conditions, often in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives with various functional groups

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine: Similar structure with a bromine atom instead of chlorine.

    4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine: Contains a fluorine atom in place of chlorine.

    4-(3-Methylphenyl)-1,2-dimethyl-1H-imidazol-5-amine: Substituted with a methyl group instead of chlorine.

Uniqueness

4-(3-Chlorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-(3-chlorophenyl)-2,3-dimethylimidazol-4-amine

InChI

InChI=1S/C11H12ClN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3

InChI Key

WLXRLGOFLOQLLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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